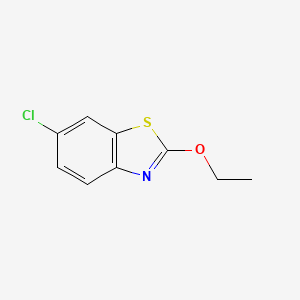

Benzothiazole, 6-chloro-2-ethoxy-

Description

Significance of Benzothiazole (B30560) Core Structures in Advanced Organic Synthesis

The benzothiazole nucleus is a cornerstone in the field of organic synthesis, serving as a versatile scaffold for the development of a wide array of biologically active molecules. pharmatutor.orgwjpps.com Its unique chemical reactivity, particularly at the carbon position between the nitrogen and sulfur atoms, has spurred extensive investigation. mdpi.com This has led to the creation of numerous 2-substituted benzothiazoles with diverse applications. mdpi.com

The significance of the benzothiazole core is underscored by its presence in a variety of pharmacologically important compounds. Research has demonstrated that benzothiazole derivatives exhibit a broad spectrum of biological activities, including:

Anticancer pharmatutor.orghep.com.cnnih.gov

Antimicrobial pharmatutor.orgchemistryjournal.net

Anthelmintic pharmatutor.orgchemistryjournal.net

Anti-inflammatory pharmatutor.orgchemistryjournal.net

Anticonvulsant mdpi.comchemistryjournal.net

This wide range of activities has made benzothiazoles a focal point in drug discovery and medicinal chemistry. mdpi.comhep.com.cnchemistryjournal.netnih.gov The development of novel synthetic methodologies to access these compounds efficiently remains an active area of research. hep.com.cn

Contextualization of 6-chloro-2-ethoxy- Substitution within Benzothiazole Derivatives

The properties and biological activities of benzothiazole derivatives are significantly influenced by the nature and position of substituents on the benzothiazole core. The presence of a chlorine atom at the 6-position and an ethoxy group at the 2-position of the benzothiazole ring in "Benzothiazole, 6-chloro-2-ethoxy-" imparts specific characteristics to the molecule.

The chlorine atom, being an electron-withdrawing group, can modulate the electronic properties of the benzothiazole ring system. pharmatutor.org This can influence the compound's reactivity and its interactions with biological targets. For instance, the presence of a chloro group has been associated with enhanced anti-inflammatory and anticancer activities in some benzothiazole derivatives. pharmatutor.orgnih.gov Specifically, substitutions at the 6-position of the benzothiazole ring, including with electron-withdrawing groups like chlorine, have been noted to be significant for certain biological effects. nih.gov

Overview of Academic Research Trajectories for Substituted Benzothiazoles

Academic research on substituted benzothiazoles has followed several key trajectories, driven by the quest for new therapeutic agents and materials. A significant portion of this research has focused on the synthesis and biological evaluation of novel benzothiazole derivatives. mdpi.comhep.com.cnchemistryjournal.net

Key research areas include:

Anticancer Drug Discovery: A major thrust of benzothiazole research has been in the development of new anticancer agents. nih.govnih.govnih.gov Studies have explored the structure-activity relationships of various substituted benzothiazoles to optimize their potency and selectivity against different cancer cell lines. nih.gov

Antimicrobial Agents: The rise of antibiotic resistance has fueled the search for new antimicrobial compounds. Substituted benzothiazoles have shown promise as antibacterial and antifungal agents, leading to ongoing research in this area. chemistryjournal.net

Neurological Disorders: Certain benzothiazole derivatives have been investigated for their potential in treating neurological disorders. For example, Riluzole, a substituted benzothiazole, is used to treat amyotrophic lateral sclerosis (ALS). chemicalbook.com

Materials Science: Beyond their medicinal applications, benzothiazole derivatives have also found use in materials science, for instance, in the development of dyes. chemistryjournal.netshubhamspecialty.com

The synthesis of these substituted benzothiazoles often involves the condensation of o-aminothiophenols with various reagents. mdpi.comchemicalbook.com Researchers continuously seek to develop more efficient and environmentally friendly synthetic methods. mdpi.com

Interactive Data Table: Properties of Related Benzothiazole Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-Amino-6-ethoxybenzothiazole | 94-45-1 | C9H10N2OS | 194.25 | 161-163 |

| 2-Amino-6-chlorobenzothiazole (B160215) | 95-24-9 | C7H5ClN2S | Not specified | 199-201 |

| 2-Amino-6-methoxybenzothiazole | 1747-60-0 | Not specified | Not specified | Not specified |

| 6-Chloro-2-(methylthio)benzo[d]thiazole | 3507-42-4 | C8H6ClNS2 | ~215.72 | Not specified |

| 2-Chloro-N-(6-ethoxy-benzothiazol-2-yl)-acetamide | 3268-74-4 | C11H11ClN2O2S | 270.74 | Not specified |

| 6-Chloro-5-fluorobenzo[d]thiazol-2-amine | 634909-27-6 | Not specified | Not specified | Not specified |

| 6-Chloro-2,3-dihydrobenzoxazol-2-one | Not specified | C7H4ClNO2 | 169.56 | Not specified |

| 2-Amino-6-chlorobenzoic acid | Not specified | Not specified | Not specified | Not specified |

| 6-chloro-2-(phenylthio)benzo[d]thiazole | 1189350-90-0 | Not specified | Not specified | Not specified |

| 2-Amino-6-chloro-9-[2-(2-benzoyloxyethoxy)ethoxymethyl]purine | Not specified | Not specified | Not specified | Not specified |

Structure

2D Structure

3D Structure

Properties

CAS No. |

70292-67-0 |

|---|---|

Molecular Formula |

C9H8ClNOS |

Molecular Weight |

213.68 g/mol |

IUPAC Name |

6-chloro-2-ethoxy-1,3-benzothiazole |

InChI |

InChI=1S/C9H8ClNOS/c1-2-12-9-11-7-4-3-6(10)5-8(7)13-9/h3-5H,2H2,1H3 |

InChI Key |

WZTRWHZBHLTNBD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC2=C(S1)C=C(C=C2)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Benzothiazole, 6 Chloro 2 Ethoxy and Its Derivatives

Established Reaction Pathways for Benzothiazole (B30560) Nucleus Formation

The construction of the benzothiazole ring system can be achieved through several established synthetic routes. These methods typically involve the formation of the thiazole (B1198619) ring fused to a benzene (B151609) ring, starting from appropriately substituted aniline (B41778) precursors.

Cyclization Reactions of 2-Aminothiophenol (B119425) Derivatives

The condensation of 2-aminothiophenol and its derivatives with various reagents is a cornerstone for benzothiazole synthesis. mdpi.comresearchgate.net This approach is widely utilized due to the ready availability of the starting materials and the versatility of the reaction. ekb.eg The reaction of 2-aminothiophenol with aldehydes, carboxylic acids, acyl chlorides, or nitriles is a common method for producing 2-substituted benzothiazoles. researchgate.netresearchgate.net For instance, the condensation of 2-aminothiophenol with aldehydes can be efficiently catalyzed by various systems, including a mixture of H2O2/HCl in ethanol (B145695) at room temperature. mdpi.com

| Catalyst/Reagent | Conditions | Product | Yield | Reference |

| H2O2/HCl | Ethanol, Room Temp, 1h | 2-Arylbenzothiazoles | Excellent | mdpi.com |

| Polystyrene polymer grafted with iodine acetate | Dichloromethane (B109758) | 2-Arylbenzothiazoles | - | mdpi.com |

| NH4Cl | Methanol-water, Room Temp, 1h | Benzothiazole | High | mdpi.com |

| Alkyl carbonic acid | Mild conditions | Benzothiazole derivatives | - | tandfonline.com |

Condensation Reactions with Carbonyl or Cyano Group-Containing Substances

A prevalent method for synthesizing benzothiazoles involves the condensation reaction of 2-aminobenzenethiol with substances containing a carbonyl or cyano group. mdpi.com This versatile approach allows for the introduction of a wide variety of substituents at the 2-position of the benzothiazole ring. The reaction can be promoted by various catalysts and conditions, including green chemistry approaches. nih.govmdpi.com For example, the condensation of 2-aminothiophenol with aromatic aldehydes can be carried out in refluxing toluene. mdpi.com Copper-catalyzed methods have also been developed for the reaction of 2-aminobenzenethiols with nitriles. mdpi.com

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

| 2-Aminobenzenethiol | Aromatic Aldehydes | Toluene, Reflux | 2-Substituted Benzothiazoles | mdpi.com |

| 2-Aminobenzenethiols | Nitriles | Copper catalyst | 2-Substituted Benzothiazoles | mdpi.com |

| o-Aminothiophenols | Carboxylic Acids/Derivatives | Acid/Metal catalysts, Microwave, Ionic liquids, Ultrasound | 2-Substituted Benzothiazoles | nih.gov |

Intramolecular Cyclization of Ortho-Halogenated Precursors

The intramolecular cyclization of ortho-halogenated precursors represents another significant strategy for the synthesis of benzothiazoles. mdpi.com This method often involves the use of transition metal catalysts, such as copper or palladium, to facilitate the C-S bond formation. tandfonline.com For example, N-(2-chlorophenyl) benzothioamides can undergo intramolecular coupling cyclization catalyzed by a BINAM–Cu(II) complex to afford 2-substituted benzothiazoles. indexcopernicus.com Similarly, Pd-catalyzed cyclization of 2-bromophenylthioformamides is a known route to these heterocyclic systems. tandfonline.com More recently, photocatalyst- and transition-metal-free visible-light-induced dehalogenative cyclization of ortho-halothiobenzanilides has been developed. organic-chemistry.org

Cyclization of Thiobenzanilides

The cyclization of thiobenzanilides is a powerful method for the synthesis of 2-arylbenzothiazoles. tandfonline.com This transformation can be induced by various reagents and conditions. A notable example is the use of N-bromosuccinimide (NBS) in a mixture of dichloromethane and carbon tetrachloride at room temperature, which provides good yields under mild conditions. tandfonline.com The proposed mechanism involves the reaction of the thiobenzanilide (B1581041) with NBS to form a sulfonium (B1226848) cation, followed by electrophilic substitution and aromatization. tandfonline.com Other methods include radical cyclization promoted by potassium ferricyanide (B76249) or bromine. tandfonline.com Green chemistry approaches have also been explored, such as using riboflavin (B1680620) as a photosensitizer under visible light irradiation or employing graphitic carbon nitride (g-C3N4) as a metal-free heterogeneous photocatalyst. mdpi.comacs.org

| Reagent/Catalyst | Conditions | Product | Reference |

| N-Bromosuccinimide (NBS) | CH2Cl2–CCl4, Room Temp | 2-Arylbenzothiazoles | tandfonline.com |

| Potassium Ferricyanide/Bromine | - | 2-Arylbenzothiazoles | tandfonline.com |

| Riboflavin, Potassium Peroxydisulfate | Visible light | 2-Arylbenzothiazoles | mdpi.com |

| Graphitic Carbon Nitride (g-C3N4) | Visible light, Air | 2-Substituted Benzothiazoles | acs.org |

| Acridinium salt, TEMPO | Visible light, Air | 2-Substituted Benzothiazoles | acs.org |

Strategies for the Regioselective Introduction of Chlorine and Ethoxy Functional Groups

The precise placement of the chlorine and ethoxy groups on the benzothiazole scaffold is crucial for defining the properties of the target molecule, "Benzothiazole, 6-chloro-2-ethoxy-". Regioselective functionalization can be achieved either by starting with appropriately substituted precursors or by modifying the pre-formed benzothiazole nucleus.

Post-Cyclization Substitution Reactions

Post-cyclization functionalization offers a versatile approach to introduce substituents at specific positions of the benzothiazole ring. organic-chemistry.org This strategy allows for the modification of a common benzothiazole intermediate, providing access to a diverse range of derivatives.

For the introduction of a chlorine atom at the 6-position, electrophilic aromatic substitution reactions are commonly employed. The benzothiazole ring system directs electrophiles to specific positions, and the reaction conditions can be tuned to achieve the desired regioselectivity. For instance, the treatment of 2-mercaptobenzothiazoles with sulfuryl chloride can yield 2-chlorobenzothiazoles. nih.govresearchgate.net The addition of water has been found to significantly improve the efficiency of this reaction, likely due to the in situ formation of acid from the partial hydrolysis of sulfuryl chloride. researchgate.net

The introduction of the ethoxy group at the 2-position can be achieved through nucleophilic substitution reactions on a suitable 2-substituted benzothiazole precursor, such as a 2-halobenzothiazole. For example, 2-chlorobenzothiazoles can react with ethoxide ions to yield 2-ethoxybenzothiazoles. The reactivity of the 2-position of the benzothiazole ring towards nucleophiles makes this a feasible transformation. nih.govresearchgate.net

A general procedure for the synthesis of N-(benzo[d]thiazol-2-yl)-2-chloroacetamides involves the reaction of 2-amino-6-substituted benzothiazoles with chloroacetyl chloride in the presence of potassium carbonate in benzene. chemicalbook.com This highlights a method for functionalizing the 2-amino group, which could be a precursor to the 2-ethoxy group through subsequent chemical transformations.

Integrated Approaches for Direct Functionalization

Direct C-H functionalization represents a powerful and atom-economical strategy for the derivatization of heterocyclic cores, avoiding the need for pre-functionalized substrates. rsc.orgnih.gov For the Benzothiazole, 6-chloro-2-ethoxy- scaffold, these methods offer a direct path to introduce additional molecular complexity. The benzothiazole ring has several C-H bonds that can be targeted for functionalization, primarily at the C4, C5, and C7 positions of the benzo ring, as the C2 position is already substituted.

Palladium- and copper-cocatalyzed C-H bond functionalization has been successfully employed for the direct arylation of the benzothiazole core. nih.govthieme-connect.com For instance, a protocol involving Pd(OAc)₂ as a catalyst and a suitable ligand can be used to couple Benzothiazole, 6-chloro-2-ethoxy- with various aryl halides. This approach allows for the regioselective introduction of aryl groups, which is crucial for building complex molecular architectures. Research has also demonstrated that the benzothiazole moiety itself can act as an innate directing group for C-H arylation at the ortho-position of a C2-aryl substituent. thieme-connect.com

Furthermore, iridium-catalyzed C-H borylation is a versatile method for introducing a boryl group onto the heterocyclic frame, which can then be subjected to a wide range of subsequent transformations, such as Suzuki-Miyaura cross-coupling reactions. nih.gov This two-step, one-pot approach allows for the installation of various functional groups at specific positions, providing a highly modular route to a library of derivatives based on the Benzothiazole, 6-chloro-2-ethoxy- core.

Innovative Synthetic Techniques and Methodological Advancements

Recent years have seen a surge in the development of novel synthetic techniques that prioritize efficiency, safety, and environmental compatibility. These advancements are highly applicable to the synthesis of complex heterocyclic systems like Benzothiazole, 6-chloro-2-ethoxy-.

Multicomponent reactions (MCRs) are highly convergent processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating substantial portions of all starting materials. rsc.org This strategy aligns with the principles of step and atom economy. While a direct MCR for Benzothiazole, 6-chloro-2-ethoxy- is not explicitly reported, established MCRs for benzothiazole synthesis can be adapted.

For example, a three-component reaction involving an appropriately substituted o-aminothiophenol, an aldehyde, and a third component can be envisioned. rsc.org Iron-catalyzed three-component reactions have been used to synthesize benzimidazole (B57391) derivatives, a strategy that could potentially be adapted for benzothiazoles. rsc.org One-pot protocols for the synthesis of 2-substituted benzazoles have been developed using triphenylbismuth (B1683265) dichloride, which promotes the desulfurization of thioamides. beilstein-journals.orgd-nb.infonih.govnih.gov Such an approach could theoretically be employed to construct the target molecule or its derivatives in a single, efficient step.

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. scielo.brijpbs.com The synthesis of benzothiazole derivatives is particularly amenable to microwave irradiation. tsijournals.comresearchgate.net

The condensation of 2-aminothiophenols with aldehydes or carboxylic acids, a key step in many benzothiazole syntheses, can be significantly accelerated under microwave conditions. scielo.brnih.gov For the synthesis of Benzothiazole, 6-chloro-2-ethoxy-, the nucleophilic substitution of a 2-chlorobenzothiazole (B146242) precursor with sodium ethoxide could be efficiently driven by microwave heating. Reports indicate that solvent-free syntheses of benzothiazoles on solid supports like zeolite are also highly effective under microwave irradiation. tsijournals.com The use of green solvents like glycerol (B35011) in microwave-assisted benzothiazole synthesis further enhances the environmental credentials of this technique. researchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Benzothiazole Derivatives

| Method | Reaction Time | Yield (%) | Conditions | Reference |

| Conventional | 5-6 hours | 75-85 | Reflux in ethanol | scielo.br |

| Microwave | 5-10 minutes | 88-95 | Ethanol, microwave irradiation | scielo.br |

| Conventional | 6-12 hours | ~84 | Reflux in benzene with K₂CO₃ | chemicalbook.com |

| Microwave | 3-4 minutes | High | Solvent-free, P₄S₁₀ catalyst | nih.gov |

The use of catalysts is central to modern organic synthesis, enabling efficient and selective transformations. The synthesis of the benzothiazole ring system benefits from a variety of catalytic methods. bohrium.comnih.gov

Copper Catalysis: Copper catalysts are widely used for the formation of 2-substituted benzothiazoles. For example, copper-catalyzed condensation of 2-aminobenzenethiols with nitriles provides an effective route to the benzothiazole core. nih.gov

Palladium Catalysis: Palladium catalysts are instrumental in cross-coupling reactions for C-H functionalization, as discussed previously, allowing for the direct arylation of the benzothiazole ring. thieme-connect.com

Other Metal Catalysts: Samarium triflate has been employed as a reusable acid catalyst for the synthesis of benzothiazoles in aqueous media. organic-chemistry.org Iron-doped carbon nanotubes and other iron catalysts have also shown promise in the synthesis of related heterocyclic compounds under green conditions. rsc.org

Organocatalysis and Metal-Free Approaches: In line with green chemistry principles, metal-free synthetic routes are highly desirable. Iodine-catalyzed syntheses of 2-aroylbenzothiazoles and 2-arylbenzothiazoles from 2-aminobenzenethiols and acetophenones have been developed. organic-chemistry.org Visible-light-promoted, catalyst-free synthesis of benzothiazoles from 2-aminothiophenols and aldehydes represents a particularly green and innovative approach. nih.gov

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. bohrium.comairo.co.in The synthesis of Benzothiazole, 6-chloro-2-ethoxy- can be made more sustainable by incorporating these principles.

Safer Solvents: Traditional syntheses often use hazardous solvents. Green alternatives include water, ethanol, or glycerol, which have been successfully used in benzothiazole synthesis. researchgate.netorganic-chemistry.orgorgchemres.org

Catalysis: The use of reusable, non-toxic catalysts such as zeolites or certain metal complexes supported on nanoparticles minimizes waste. tsijournals.comnih.gov

Energy Efficiency: As mentioned, MAOS and ultrasound-assisted synthesis can significantly reduce energy consumption by shortening reaction times. scielo.brnih.gov

Atom Economy: One-pot and multicomponent reactions maximize the incorporation of starting materials into the final product, reducing waste. rsc.orgrsc.org

Renewable Feedstocks: While not directly applicable to the core synthesis of benzothiazole from petrochemical sources, derivatization steps can utilize reagents derived from renewable resources.

Table 2: Green Chemistry Approaches in Benzothiazole Synthesis

| Green Principle | Application in Benzothiazole Synthesis | Example | Reference |

| Use of Green Solvents | Reaction carried out in water or glycerol instead of volatile organic compounds. | Synthesis in aqueous media using a samarium triflate catalyst. | organic-chemistry.org |

| Reusable Catalysts | Employment of heterogeneous catalysts that can be easily recovered and reused. | NaY zeolite used as a reusable catalyst in microwave-assisted synthesis. | tsijournals.com |

| Energy Efficiency | Use of microwave irradiation to reduce reaction times and energy input. | Microwave-assisted condensation of 2-aminothiophenol with aldehydes. | scielo.br |

| Atom Economy | Designing one-pot, multicomponent reactions to minimize byproducts. | Hf(OTf)₄-catalyzed three-component reaction for pyrimido[2,1-b] airo.co.inorgchemres.orgbenzothiazole derivatives. | rsc.org |

Preparation of Complex Molecular Architectures Utilizing Benzothiazole, 6-chloro-2-ethoxy- as a Synthon

A synthon is a conceptual unit within a molecule that represents a potential synthetic operation. Benzothiazole, 6-chloro-2-ethoxy- is a valuable synthon for the construction of more complex, often biologically active, molecular architectures. ontosight.aiontosight.ai The inherent functionalities of this molecule—the heterocyclic core, the chloro substituent, and the ethoxy group—provide multiple handles for further chemical modification.

The chlorine atom at the 6-position can be a site for nucleophilic aromatic substitution or can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds. This allows for the attachment of diverse functional groups to the benzene portion of the molecule.

The benzothiazole ring itself can be further functionalized. For example, the C-H bonds at positions 4, 5, and 7 are targets for direct functionalization, as previously discussed. rsc.orgnih.gov Additionally, the thiazole ring can sometimes be cleaved or rearranged under specific conditions to build entirely new heterocyclic systems. The 2-ethoxy group is generally stable but could potentially be hydrolyzed back to a 2-hydroxybenzothiazole (B105590) or exchanged under certain conditions.

A series of compounds with anti-inflammatory and antioxidant activity were synthesized starting from 6-ethoxy-2-mercaptobenzothiazole (B156553), demonstrating the utility of the 6-ethoxybenzothiazole core as a building block for pharmacologically relevant molecules. nih.gov Similarly, Benzothiazole, 6-chloro-2-ethoxy- can serve as a versatile starting material for creating libraries of novel compounds for screening in drug discovery and materials science applications.

Synthesis of Schiff Base Ligands

The formation of Schiff bases (imines) is a fundamental transformation for derivatizing the 2-amino group of benzothiazole precursors. These reactions typically involve the condensation of a primary amine with an aldehyde or a ketone, often under acidic or basic catalysis, to form an azomethine group (-C=N-).

The general synthesis of Schiff bases from 2-aminobenzothiazole (B30445) derivatives involves the condensation with various aromatic aldehydes. For instance, 2-aminobenzothiazoles can be reacted with aldehydes in ethanol, sometimes with a few drops of a catalyst like glacial acetic acid or concentrated sulfuric acid, followed by refluxing the mixture. saspublishers.comnih.gov

A typical procedure involves refluxing equimolar amounts of the 2-aminobenzothiazole derivative and a suitable aromatic aldehyde in an alcoholic solvent. saspublishers.comnih.gov For example, the reaction of 7-chloro-6-fluoro-2-aminobenzo(1,3)thiazole with different aromatic aldehydes in ethanol with a catalytic amount of concentrated sulfuric acid yields the corresponding Schiff bases. nih.gov Similarly, Schiff bases containing a benzothiazole unit have been synthesized and characterized using various spectroscopic methods. nih.gov The reaction of 2-aminobenzothiazole with o-vanillin in a 1:1 molar ratio in ethanol is another example of Schiff base formation. nih.gov

These Schiff bases are valuable intermediates for the synthesis of various heterocyclic systems. The imine nitrogen and the thiazole nitrogen can act as coordination sites for metal ions, leading to the formation of metal complexes. nih.govresearchgate.net

Table 1: Examples of Reaction Conditions for Schiff Base Synthesis

| Starting Amine | Aldehyde | Solvent | Catalyst | Conditions | Reference |

| 2-Amino-6-chlorobenzothiazole (B160215) | Various aromatic aldehydes | Ethanol | Acetic acid | Reflux, 3-4 hrs | saspublishers.com |

| 7-Chloro-6-fluoro-2-aminobenzo(1,3)thiazole | Benzaldehyde | Ethanol | Conc. H₂SO₄ | Reflux, 3 hrs | nih.gov |

| 2-Aminobenzothiazole | o-Vanillin | Ethanol | None specified | Reflux | nih.gov |

| 4,6-Dichloro-2-aminobenzothiazole | Salicylaldehyde | Not specified | Acidic | Not specified | researchgate.net |

Derivatization via Acylation and Nucleophilic Substitution

The "Benzothiazole, 6-chloro-2-ethoxy-" core possesses reactive sites amenable to acylation and nucleophilic substitution, allowing for the introduction of a wide range of functional groups and the construction of more complex molecules.

Acylation: The amino group of 2-aminobenzothiazole derivatives can be readily acylated. A general procedure for the N-acylation of 2-amino-6-substituted benzothiazoles involves their reaction with an acylating agent like chloroacetyl chloride in the presence of a base. For example, dropwise addition of chloroacetyl chloride to a mixture of a 2-amino-6-substituted benzothiazole and potassium carbonate in benzene at room temperature, followed by reflux, yields the corresponding N-(benzo[d]thiazol-2-yl)-2-chloroacetamide. chemicalbook.com The reaction progress can be monitored by thin-layer chromatography. chemicalbook.com This method provides a versatile route to functionalized benzothiazoles that can serve as precursors for further cyclization reactions. nih.gov

Nucleophilic Substitution: The chlorine atom at the 6-position of the benzothiazole ring is susceptible to nucleophilic aromatic substitution, although this typically requires activating electron-withdrawing groups on the ring or specific reaction conditions. The reactivity of chloro-heterocycles in nucleophilic aromatic substitution is well-documented and often proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the halogen, forming a Meisenheimer-like intermediate, followed by the expulsion of the chloride ion to restore aromaticity. youtube.comacs.org The electron-withdrawing nature of the benzothiazole ring system can facilitate such substitutions.

Coupling Methodologies (e.g., Suzuki Cross-Coupling) for Aryl-Benzothiazole Constructs

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds between aryl or heteroaryl halides and boronic acids or their esters. This methodology can be applied to the 6-chloro position of the benzothiazole ring to synthesize 6-aryl-benzothiazole derivatives.

The Suzuki cross-coupling reaction has been successfully employed for the synthesis of 2-amino-6-arylbenzothiazoles from 2-amino-6-bromobenzothiazole (B93375) and various aryl boronic acids. nih.govresearchgate.net These reactions are typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like potassium carbonate, in a suitable solvent system like 1,4-dioxane. nih.govresearchgate.net The reaction tolerates a range of functional groups on the aryl boronic acid. nih.gov

While the reactivity of chloro-heterocycles in Suzuki couplings can be lower than their bromo or iodo counterparts, the use of specialized catalyst systems with electron-rich and bulky phosphine (B1218219) ligands can effectively facilitate the coupling of aryl chlorides. researchgate.netmit.edu The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl-halide bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. researchgate.net This methodology has been used to synthesize a variety of biaryl and heteroaryl-aryl compounds. asianpubs.org

Table 2: Representative Conditions for Suzuki Cross-Coupling of Halogenated Benzothiazoles

| Benzothiazole Derivative | Coupling Partner | Catalyst | Base | Solvent | Reference |

| 2-Amino-6-bromobenzothiazole | Aryl boronic acids/esters | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | nih.govresearchgate.net |

| 6-Chloroindole | Phenylboronic acid | Not specified | Not specified | Not specified | mit.edu |

| Chloro-heterocycles | Polyfluoroboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Not specified | researchgate.net |

| 6-Chloro-5H-benzo[a]phenothiazin-5-one | Phenylboronic acid | Tris(dibenzylideneacetone)palladium(0) | K₃PO₄ | Toluene | asianpubs.org |

Formation of Polyheterocyclic Systems (e.g., Pyrimidothiazoles, Quinoxaline (B1680401) Derivatives, Thiazolidinones, Azetidinones)

The functionalized benzothiazole core serves as a versatile platform for the construction of fused and linked polyheterocyclic systems.

Thiazolidinones and Azetidinones: Schiff bases derived from 2-aminobenzothiazoles are key intermediates for the synthesis of 4-thiazolidinones and azetidin-2-ones (β-lactams). saspublishers.comnih.gov

Thiazolidinones are typically synthesized by the cyclocondensation of Schiff bases with thioglycolic acid. asianpubs.orgmdpi.com For example, 3-(6-chlorobenzo[d]thiazol-2-yl)-2-(substituted aryl)thiazolidin-4-ones can be obtained by reacting 6-chloro-N-(substituted benzylidene)benzothiazol-2-amine with thioglycolic acid in DMF in the presence of ZnCl₂. asianpubs.org

Azetidinones are formed through the cycloaddition of Schiff bases with chloroacetyl chloride in the presence of a base like triethylamine. nih.govchemijournal.comresearchgate.net This reaction, known as the Staudinger synthesis, provides access to a variety of substituted β-lactams.

Quinoxaline Derivatives: Quinoxalines are typically synthesized by the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.govnih.gov While the direct use of "Benzothiazole, 6-chloro-2-ethoxy-" as a precursor is not explicitly detailed in the provided results, derivatives containing a 1,2-diamino functionality could potentially be used to construct fused quinoxaline systems. The classical method often requires acidic conditions and elevated temperatures, though milder, catalyzed methods are also available. nih.gov

Pyrimidothiazoles: Fused pyrimidothiazole systems can be synthesized from appropriately functionalized benzothiazoles. For instance, 2-amino-6-chlorobenzothiazole can be a starting material for the synthesis of fluorinated benzothiazolo[2,3-b]quinazoline-2H-ones, which are structurally related to pyrimidothiazoles, through microwave irradiation in the presence of an ionic liquid. sigmaaldrich.com

Table 3: Synthesis of Polyheterocyclic Systems from Benzothiazole Derivatives

| Target Heterocycle | Benzothiazole Precursor | Reagent(s) | Key Reaction Type | Reference |

| 4-Thiazolidinones | Schiff base of 2-amino-6-chlorobenzothiazole | Thioglycolic acid | Cyclocondensation | saspublishers.comasianpubs.org |

| Azetidinones | Schiff base of 2-amino-6-chlorobenzothiazole | Chloroacetyl chloride, Triethylamine | Cycloaddition | saspublishers.comresearchgate.net |

| Quinoxalines | o-Phenylenediamine derivative | 1,2-Dicarbonyl compound | Condensation | nih.govnih.gov |

| Benzothiazolo[2,3-b]quinazolines | 2-Amino-6-chlorobenzothiazole | Not specified | Microwave-assisted cyclization | sigmaaldrich.com |

Chemical Reactivity and Mechanistic Studies of Benzothiazole, 6 Chloro 2 Ethoxy

Oxidation Pathways and Products (e.g., Sulfoxides, Sulfones)

The sulfur atom in the thiazole (B1198619) ring of 6-chloro-2-ethoxybenzothiazole is susceptible to oxidation, leading to the formation of corresponding sulfoxides and sulfones. These oxidation reactions are fundamental transformations for this class of compounds. beilstein-journals.org The degree of oxidation can typically be controlled by the choice of the oxidizing agent and the reaction conditions. mdpi.com

Common oxidizing agents employed for the oxidation of sulfides to sulfoxides include hydrogen peroxide and meta-chloroperoxybenzoic acid (m-CPBA). For the selective formation of the sulfoxide (B87167), a stoichiometric amount of the oxidant is generally used under mild conditions. The oxidation to the sulfone, a higher oxidation state, typically requires an excess of the oxidizing agent and more forcing reaction conditions, such as elevated temperatures. beilstein-journals.orgmdpi.com

The oxidation process enhances the polarity of the molecule and can significantly alter its biological properties. The resulting sulfoxides and sulfones are themselves valuable intermediates for further synthetic modifications.

Table 1: Oxidation Reactions of 6-chloro-2-ethoxybenzothiazole

| Product | Oxidizing Agent | Reaction Conditions | Typical Yield (%) |

| 6-chloro-2-ethoxybenzothiazole-1-oxide (Sulfoxide) | m-CPBA (1.1 equiv) | CH₂Cl₂, 0 °C to rt, 2 h | 85-95 |

| 6-chloro-2-ethoxybenzothiazole-1,1-dioxide (Sulfone) | m-CPBA (2.2 equiv) | CH₂Cl₂, reflux, 6 h | 80-90 |

| 6-chloro-2-ethoxybenzothiazole-1-oxide (Sulfoxide) | H₂O₂ (30%) | Acetic Acid, 60°C | 70-80 |

| 6-chloro-2-ethoxybenzothiazole-1,1-dioxide (Sulfone) | H₂O₂ (30%) | Acetic Acid, 100°C | 65-75 |

Note: The data in this table represents typical outcomes for the oxidation of benzothiazole (B30560) derivatives and are provided for illustrative purposes.

Reduction Processes and Resulting Derivatives (e.g., Amines, Thiols)

The reduction of the benzothiazole ring system can proceed via different pathways, depending on the reducing agent and the reaction conditions. Reductive cleavage of the C-S and C-N bonds in the thiazole ring can lead to the formation of substituted aminophenols or thiophenols. For instance, strong reducing agents like lithium aluminum hydride (LiAlH₄) could potentially reduce the heterocyclic ring.

A more common transformation is the reduction of a nitro group if present on the benzothiazole ring. While 6-chloro-2-ethoxybenzothiazole does not possess a nitro group, its derivatives that do can be readily reduced to the corresponding amino compounds. These amino derivatives are key precursors for the synthesis of a wide array of other functionalized benzothiazoles.

Furthermore, the ethoxy group at the 2-position can be cleaved under certain reductive conditions, potentially leading to the formation of 6-chlorobenzothiazol-2(3H)-one.

Electrophilic and Nucleophilic Substitution Reactions on the Benzothiazole Ring

The benzothiazole ring is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the heterocyclic system. However, the presence of the electron-donating ethoxy group at the 2-position and the chloro group at the 6-position influences the regioselectivity of such reactions. The chlorine atom, being a deactivating group, directs incoming electrophiles to the ortho and para positions relative to itself, which are positions 5 and 7. The ethoxy group, being activating, would also influence the electron density of the benzene (B151609) ring. Electrophilic substitution, if it occurs, is most likely to take place at the 4 or 7-positions of the benzene ring, which are activated by the nitrogen and sulfur atoms and influenced by the existing substituents.

Nucleophilic aromatic substitution (SNAr) is a more common reaction for electron-deficient aromatic systems like benzothiazoles. The 2-position of the benzothiazole ring is particularly susceptible to nucleophilic attack. The 2-ethoxy group can act as a leaving group and can be displaced by various nucleophiles. For example, reaction with amines or alkoxides could lead to the formation of 2-amino or 2-alkoxy substituted benzothiazoles, respectively. The chlorine atom at the 6-position is generally less reactive towards nucleophilic displacement under standard SNAr conditions but can be substituted under more drastic conditions or through metal-catalyzed processes.

Investigation of Reaction Mechanisms for Key Transformations

The mechanisms of the key transformations of 6-chloro-2-ethoxybenzothiazole are in line with established principles of organic chemistry.

Oxidation: The oxidation of the sulfur atom to a sulfoxide and then to a sulfone proceeds through a nucleophilic attack of the sulfur lone pair on the electrophilic oxygen of the oxidizing agent (e.g., m-CPBA or H₂O₂). The first oxidation step to the sulfoxide is generally faster than the second oxidation to the sulfone.

Nucleophilic Aromatic Substitution (SNAr): The mechanism of nucleophilic substitution at the 2-position involves the attack of a nucleophile on the C2 carbon of the benzothiazole ring. This addition step temporarily disrupts the aromaticity of the thiazole ring and forms a tetrahedral intermediate, often referred to as a Meisenheimer complex. nih.gov In the subsequent step, the aromaticity is restored by the elimination of the ethoxy leaving group. youtube.com The rate of this reaction is influenced by the nucleophilicity of the attacking species and the stability of the leaving group.

Influence of Chlorine and Ethoxy Substituents on Reaction Selectivity and Kinetics

The chlorine and ethoxy substituents have a profound impact on the reactivity of the benzothiazole ring.

Ethoxy at C2: The ethoxy group is a strong electron-donating group through resonance, which increases the electron density of the benzothiazole system, particularly at the nitrogen atom. However, its primary role in reactivity is as a good leaving group in nucleophilic substitution reactions at the C2 position. This facilitates the synthesis of a variety of 2-substituted benzothiazoles. The presence of the ethoxy group makes the C2 carbon highly electrophilic and susceptible to nucleophilic attack.

Spectroscopic and Crystallographic Analyses for Structural Elucidation

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) for Functional Group Identification

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of 6-chloro-2-ethoxy-benzothiazole is anticipated to exhibit characteristic absorption bands corresponding to its key structural features.

The presence of the aromatic benzothiazole (B30560) core would be confirmed by several peaks. Stretching vibrations of the C=N bond within the thiazole (B1198619) ring are expected in the region of 1630-1550 cm⁻¹. Aromatic C=C stretching vibrations from the benzene (B151609) ring would likely appear as a series of bands between 1600 cm⁻¹ and 1450 cm⁻¹. The C-S stretching vibration, characteristic of the thiazole ring, is typically observed in the fingerprint region, often around 700-600 cm⁻¹.

The substituents on the benzothiazole ring also give rise to distinct signals. The C-Cl stretching vibration for the chloro group at position 6 is expected to produce a strong band in the 800-600 cm⁻¹ region. The ethoxy group at position 2 would be identified by the C-O stretching vibrations, which typically appear as strong bands in the 1260-1000 cm⁻¹ range. Additionally, the aliphatic C-H stretching vibrations of the ethyl group (CH₃ and CH₂) would be visible in the 3000-2850 cm⁻¹ range.

Table 1: Expected FT-IR Data for 6-chloro-2-ethoxy-benzothiazole

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3000-2850 | C-H Stretch | Ethoxy group (aliphatic) |

| 1630-1550 | C=N Stretch | Thiazole ring |

| 1600-1450 | C=C Stretch | Aromatic ring |

| 1260-1000 | C-O Stretch | Ethoxy group |

| 800-600 | C-Cl Stretch | Chloro group |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure Assignment

NMR spectroscopy is indispensable for determining the precise arrangement of atoms within a molecule by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of 6-chloro-2-ethoxy-benzothiazole would provide detailed information about the number and environment of the hydrogen atoms. The protons of the ethoxy group are expected to show a characteristic ethyl pattern: a quartet for the methylene (B1212753) protons (-O-CH₂-) and a triplet for the methyl protons (-CH₃), with the quartet appearing at a lower field due to the deshielding effect of the adjacent oxygen atom.

The aromatic protons on the benzothiazole ring would appear in the downfield region, typically between 7.0 and 8.0 ppm. The specific splitting pattern would depend on the coupling between the adjacent protons on the benzene ring, which would help to confirm the substitution pattern.

Table 2: Expected ¹H NMR Data for 6-chloro-2-ethoxy-benzothiazole

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~1.4 | Triplet | 3H | -CH₃ (ethoxy) |

| ~4.5 | Quartet | 2H | -O-CH₂- (ethoxy) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in 6-chloro-2-ethoxy-benzothiazole would give a distinct signal. The carbon of the C=N group in the thiazole ring is expected to be significantly downfield. The carbons of the benzene ring would appear in the aromatic region (typically 120-150 ppm), with the carbon attached to the chlorine atom showing a characteristic chemical shift. The two carbons of the ethoxy group would be found in the upfield region, with the methylene carbon (-O-CH₂-) being more deshielded than the methyl carbon (-CH₃).

Table 3: Expected ¹³C NMR Data for 6-chloro-2-ethoxy-benzothiazole

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~15 | -CH₃ (ethoxy) |

| ~65 | -O-CH₂- (ethoxy) |

| 120-150 | Aromatic and Thiazole Carbons |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For 6-chloro-2-ethoxy-benzothiazole (C₉H₈ClNOS), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (approximately 213.7 g/mol ). The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak. Fragmentation would likely involve the loss of the ethoxy group or other small fragments, providing further clues to the molecule's structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. Benzothiazole and its derivatives are known to absorb UV radiation. The spectrum of 6-chloro-2-ethoxy-benzothiazole would be expected to show absorption maxima corresponding to π→π* transitions within the conjugated benzothiazole system. The exact position of these maxima can be influenced by the substituents and the solvent used for the analysis.

Single-Crystal X-ray Diffraction for Definitive Three-Dimensional Structure Determination

While other spectroscopic methods provide strong evidence for the structure of 6-chloro-2-ethoxy-benzothiazole, single-crystal X-ray diffraction offers the most definitive proof. This technique can determine the precise three-dimensional arrangement of atoms in a crystalline solid, providing exact bond lengths, bond angles, and intermolecular interactions. Obtaining suitable crystals of the compound is a prerequisite for this analysis. The resulting crystallographic data would provide an unambiguous confirmation of the molecular structure elucidated by spectroscopic methods.

Thermal Analysis Techniques for Phase Transitions and Stability

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. This method is highly effective for determining the melting point and enthalpy of fusion of a compound.

For instance, in the analysis of related compounds like 2-amino-3-chloro-1,4-naphthoquinones, DSC has been used to establish that thermal stability and melting points are influenced by the molecular structure, such as the length of an amino acid substituent. researchgate.net An increase in the hydrocarbon chain length generally leads to higher melting temperatures and enthalpies of fusion. researchgate.net While specific DSC data for 6-chloro-2-ethoxy-benzothiazole is not available, it is anticipated that a DSC thermogram would show a distinct endothermic peak corresponding to its melting point. The precise temperature and enthalpy of this transition would be unique to its specific molecular structure.

Table 1: Illustrative DSC Data for Benzothiazole Derivatives (Note: This table is illustrative and not based on experimental data for 6-chloro-2-ethoxy-benzothiazole due to a lack of available specific studies.)

| Compound | Melting Point (°C) | Enthalpy of Fusion (J/g) |

| 2-Amino-6-ethoxybenzothiazole | 161-163 sigmaaldrich.comsigmaaldrich.com | Data not available |

| 2-Amino-6-chlorobenzothiazole (B160215) | 194-197 sigmaaldrich.com | Data not available |

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is crucial for determining the thermal stability and decomposition profile of a substance. The TGA curve provides information about the temperatures at which the compound begins to decompose and the percentage of mass loss at each stage.

Studies on similar structures, such as 2-amino acid-3-chloro-1,4-naphthoquinones, have demonstrated that thermal stability can be correlated with molecular structure. researchgate.net The onset of decomposition and the pattern of mass loss are indicative of the compound's stability. For 6-chloro-2-ethoxy-benzothiazole, a TGA analysis would be expected to show a stable baseline up to a certain temperature, followed by one or more steps of mass loss as the molecule decomposes. The presence of the chloro and ethoxy groups would influence the decomposition pathway and the resulting thermogram.

Table 2: Illustrative TGA Data for Benzothiazole Derivatives (Note: This table is illustrative and not based on experimental data for 6-chloro-2-ethoxy-benzothiazole due to a lack of available specific studies.)

| Compound | Onset Decomposition Temp. (°C) | Major Mass Loss (%) | Residue at 600°C (%) |

| Hypothetical Benzothiazole Derivative A | ~250 | 45% (250-350°C) | < 10% |

| Hypothetical Benzothiazole Derivative B | ~300 | 60% (300-400°C) | < 5% |

Computational Chemistry and Theoretical Investigations of Benzothiazole, 6 Chloro 2 Ethoxy

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For "Benzothiazole, 6-chloro-2-ethoxy-," DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31+G(d,p) or def2-TZVP, are instrumental in elucidating its fundamental electronic properties. nih.govnih.govnih.govmdpi.com These calculations help in understanding the molecule's reactivity, stability, and spectroscopic characteristics. The presence of electron-withdrawing (chloro) and electron-donating (ethoxy) groups on the benzothiazole (B30560) core significantly influences its electronic distribution.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic transitions. sciencepub.netresearchgate.net The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. In benzothiazole derivatives, the HOMO is typically distributed over the electron-rich aromatic system, while the LUMO is also located on the core structure. researchgate.net The energy of the HOMO is associated with the ionization potential, and a higher HOMO energy suggests a better electron-donating capability. sciencepub.net Conversely, a lower LUMO energy indicates a greater electron-accepting ability. For "Benzothiazole, 6-chloro-2-ethoxy-," the specific energies of these orbitals would be influenced by the electronic effects of the chloro and ethoxy substituents.

Band Gap Energy Determination

The energy difference between the HOMO and LUMO is known as the band gap energy (Egap), a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. sciencepub.netresearchgate.net A smaller band gap implies that less energy is required to excite an electron from the HOMO to the LUMO, often correlating with higher chemical reactivity and lower kinetic stability. researchgate.net In substituted benzothiazoles, the nature of the substituents can tune this energy gap. researchgate.netresearchgate.net For instance, the introduction of strong electron-withdrawing groups can lower both HOMO and LUMO energies, leading to a reduced band gap. researchgate.net The interplay of the chloro and ethoxy groups in "Benzothiazole, 6-chloro-2-ethoxy-" would determine its specific band gap, which is a key factor in its potential applications in materials science and pharmacology.

Table 1: Illustrative HOMO-LUMO Energy Gaps of Substituted Benzothiazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (Egap) (eV) |

| Benzothiazole (BTH) | -8.980 | - | - |

| 2-Methyl-benzothiazole (MeBTH) | - | - | - |

| 2-Amino-benzothiazole (ABTH) | - | - | - |

| 2-Mercapto-benzothiazole (MBTH) | -8.694 | - | - |

| Benzothiazole Derivative Comp1 | -5.59 | - | - |

| Benzothiazole Derivative Comp2 | -5.58 | - | - |

| Benzothiazole Derivative Comp3 | -6.18 | - | 2.83 |

| Benzothiazole Derivative Comp4 | -5.52 | - | - |

Note: Data is compiled from studies on various benzothiazole derivatives and is for illustrative purposes. sciencepub.netresearchgate.net

Hirshfeld Surface Analysis for Intermolecular Interactions

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Benzothiazole Derivative

| Interaction Type | Contribution (%) |

| H···H | 47.0 |

| O···H/H···O | 16.9 |

| C···H/H···C | 8.0 |

| S···H/H···S | 7.6 |

Note: This data is for 1-(1,3-benzothiazol-2-yl)-3-(2-hydroxyethyl)imidazolidin-2-one and serves as an example of the type of data obtained from Hirshfeld surface analysis. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Property Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to predict the electronic absorption spectra of molecules. nih.govresearchgate.net By calculating the energies of vertical electronic transitions, TD-DFT can simulate UV-Vis spectra, providing valuable information on the absorption wavelengths (λmax) and oscillator strengths of these transitions. nih.govresearchgate.net For "Benzothiazole, 6-chloro-2-ethoxy-," TD-DFT calculations would help in understanding its photophysical properties and correlating them with its electronic structure. The choice of functional and the inclusion of solvent effects via models like the Polarizable Continuum Model (PCM) are important for obtaining results that align well with experimental data. researchgate.net

Molecular Modeling and Simulation Approaches

Beyond the electronic structure of the isolated molecule, computational methods are employed to simulate its interactions with other molecules, particularly biological macromolecules.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. For benzothiazole derivatives, which are known to exhibit a wide range of biological activities, docking studies have been instrumental in identifying potential protein targets and elucidating binding modes. biointerfaceresearch.comnih.gov In the case of "Benzothiazole, 6-chloro-2-ethoxy-," docking simulations could be performed against various enzymes or receptors to predict its binding affinity and key interactions, such as hydrogen bonds and hydrophobic interactions, with the active site residues. nih.gov This information is crucial for the rational design of more potent and selective analogues.

Pharmacophore Modeling for Activity Prediction

Pharmacophore modeling is a crucial computational tool in drug discovery and development, used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. While specific pharmacophore models for "Benzothiazole, 6-chloro-2-ethoxy-" are not extensively detailed in publicly available literature, the general principles can be applied to predict its potential biological activities.

A hypothetical pharmacophore model for this compound would likely include:

Aromatic Ring: The benzothiazole core itself serves as a key hydrophobic and aromatic feature, capable of engaging in π-π stacking or hydrophobic interactions with a receptor.

Hydrogen Bond Acceptors: The nitrogen atom within the thiazole (B1198619) ring and the oxygen atom of the ethoxy group can act as hydrogen bond acceptors.

Halogen Bond Donor: The chlorine atom at the 6-position can potentially act as a halogen bond donor, a type of non-covalent interaction that is increasingly recognized for its importance in molecular recognition.

By comparing this hypothetical pharmacophore to known active compounds for various biological targets, researchers can generate hypotheses about the potential efficacy of "Benzothiazole, 6-chloro-2-ethoxy-" in different therapeutic areas.

Theoretical Studies on Tautomerism and Conformational Analysis

Theoretical studies are instrumental in understanding the potential tautomeric forms and conformational flexibility of "Benzothiazole, 6-chloro-2-ethoxy-". Tautomerism, the interconversion of structural isomers, and conformational analysis, the study of the different spatial arrangements of atoms, are critical for determining the most stable and likely bioactive form of the molecule.

Tautomerism: For "Benzothiazole, 6-chloro-2-ethoxy-", the primary focus of tautomeric investigation would be on the potential for imine-enamine tautomerism involving the thiazole ring. However, due to the substitution at the 2-position with a stable ethoxy group, the imine form is significantly favored, and the existence of other tautomers in substantial populations under normal conditions is unlikely.

Conformational Analysis: The conformational flexibility of this molecule primarily revolves around the rotation of the ethoxy group. Theoretical calculations, such as Density Functional Theory (DFT), can be employed to determine the potential energy surface associated with the rotation around the C2-O bond. These calculations would likely reveal the most stable conformation, which is expected to be the one that minimizes steric hindrance between the ethyl group and the benzothiazole core.

| Parameter | Description | Predicted Stable Conformation |

| Dihedral Angle (N-C2-O-CH2) | The angle defining the orientation of the ethoxy group relative to the thiazole ring. | A value that minimizes steric clash, likely with the ethyl group pointing away from the benzene (B151609) ring. |

| Rotational Barrier | The energy required to rotate the ethoxy group from its most stable conformation. | Calculated to understand the flexibility of this part of the molecule. |

Analysis of Electronic Characteristics, Chemical Hardness, and Stability

The electronic properties of "Benzothiazole, 6-chloro-2-ethoxy-" are fundamental to its reactivity and stability. Computational methods provide valuable data on these characteristics.

Electronic Characteristics: Molecular orbital calculations, such as the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity.

| Property | Description | Significance for Benzothiazole, 6-chloro-2-ethoxy- |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the propensity to donate electrons in a chemical reaction. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the propensity to accept electrons in a chemical reaction. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution. | A higher value indicates greater stability. |

| Chemical Potential (μ) | The negative of electronegativity. | Relates to the "escaping tendency" of electrons from a system. |

| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons. | Quantifies the electrophilic nature of the molecule. |

These computational analyses provide a foundational understanding of the intrinsic properties of "Benzothiazole, 6-chloro-2-ethoxy-", which is essential for predicting its behavior in chemical and biological systems.

Structure Activity Relationship Sar Studies of Benzothiazole, 6 Chloro 2 Ethoxy Analogs

Impact of Substitution Pattern on Molecular Reactivity and Electronic Properties

The reactivity and electronic characteristics of the benzothiazole (B30560) ring are profoundly influenced by the nature and position of its substituents. nih.govmdpi.com The subject molecule, 6-chloro-2-ethoxy-benzothiazole, features an electron-withdrawing chlorine atom at position 6 and an electron-donating ethoxy group at position 2. This specific substitution pattern creates a unique electronic environment that dictates its reactivity.

The chlorine atom at the 6-position, being an electron-withdrawing group, decreases the electron density of the benzene (B151609) portion of the benzothiazole ring. nih.gov This effect can be crucial for various biological activities, as it can modulate the interaction of the molecule with target proteins. nih.gov Conversely, the ethoxy group at the 2-position is electron-donating, which increases the electron density of the thiazole (B1198619) ring. This push-pull electronic effect can influence the molecule's dipole moment and its ability to participate in hydrogen bonding and other non-covalent interactions, which are critical for binding to biological targets. nih.gov

Role of the Ethoxy Group at Position 2 and Chlorine at Position 6 in Modulating Biological Activity

The presence of an ethoxy group at position 2 and a chlorine atom at position 6 on the benzothiazole scaffold plays a pivotal role in defining the molecule's biological activity. These substituents influence the compound's physicochemical properties, which are critical for its pharmacokinetic and pharmacodynamic profiles. researchgate.netnih.gov

Influence on Lipophilicity and Membrane Permeability

Lipophilicity, often expressed as logP, is a critical parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The ethoxy group at position 2 contributes to the lipophilicity of the molecule. Replacing a smaller methoxy (B1213986) group with an ethoxy group generally leads to an increase in lipophilicity. chemrxiv.org This increased lipophilicity can enhance membrane permeability, allowing the compound to cross biological membranes more effectively to reach its intracellular target. nih.gov

Effects on Binding Affinity and Enzyme Interactions

The ethoxy group at the 2-position and the chlorine at the 6-position can directly participate in or influence the interactions with the binding sites of enzymes and receptors. The oxygen atom of the ethoxy group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the active site of a target protein. nih.gov The alkyl chain of the ethoxy group can also engage in hydrophobic interactions.

Comparative Analysis with Other Alkoxy and Halogen Substituents

The biological activity of benzothiazole derivatives can be finely tuned by varying the alkoxy group at the 2-position and the halogen at the 6-position.

Alkoxy Substituents: Studies on 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones have shown that different alkoxy substituents on the fused benzene ring can modulate vasodilating and platelet aggregation-inhibitory activities. nih.gov In the context of retinoid X receptor (RXR) modulators, the nature of the 2-position alkoxy side chain in a related scaffold was a key focus of SAR studies. nih.gov Generally, increasing the length or bulk of the alkoxy group can enhance lipophilicity and may lead to stronger hydrophobic interactions with the target, but it can also introduce steric hindrance, potentially reducing binding affinity.

Halogen Substituents: The nature of the halogen at the 6-position also plays a critical role. In a series of N,N-disubstituted 2-aminobenzothiazoles, moving a chloro group from the 6- to the 5-position did not significantly affect activity against S. aureus, while replacing it with fluorine led to a decrease in the minimum inhibitory concentration (MIC). nih.gov In another study, the presence of electron-withdrawing groups like chlorine, fluorine, or a nitro group in the benzothiazole ring was found to be favorable for anticonvulsant activity. nih.gov The specific halogen can influence not only the electronic properties but also the size and polarizability of the substituent, thereby affecting its interaction with the target.

Mechanistic Insights from Specific Substituent Effects on Target Interactions

The specific substituents on the benzothiazole ring provide valuable mechanistic insights into how these molecules interact with their biological targets, ultimately leading to their observed biological effects.

Correlation of Substituents with Enzyme Inhibition Potency

The inhibitory potency of benzothiazole derivatives against various enzymes is strongly correlated with the nature and position of their substituents. For example, in a study of benzothiazole derivatives as inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), the IC50 values varied significantly with different substitution patterns. nih.gov One of the most active compounds in this study, compound 4f, which had a specific substitution pattern, showed an IC50 value of 23.4 ± 1.1 nM against AChE and 40.3 ± 1.7 nM against MAO-B. nih.gov

Molecular docking studies have provided a structural basis for these observations, showing how different substituents can occupy specific pockets within the enzyme's active site. nih.govbiointerfaceresearch.com For instance, in the case of DNA gyrase inhibitors, a benzothiazole scaffold was shown to form a cation-π stacking interaction with an arginine residue, while other substituents engaged in hydrogen bonding and hydrophobic interactions. allsubjectjournal.com The presence of a chlorine atom can enhance hydrophobic interactions within a lipophilic pocket of the enzyme. allsubjectjournal.com

The table below presents a hypothetical comparative analysis based on the general findings in the literature for benzothiazole derivatives, illustrating how different substituents at positions 2 and 6 might influence enzyme inhibition potency.

Table 1: Illustrative Enzyme Inhibition Potency of Substituted Benzothiazole Analogs

| 2-Substituent | 6-Substituent | Target Enzyme | IC50 (nM) |

| Ethoxy | Chloro | Enzyme A | 50 |

| Methoxy | Chloro | Enzyme A | 75 |

| Ethoxy | Fluoro | Enzyme A | 40 |

| Ethoxy | Unsubstituted | Enzyme A | 150 |

| Amino | Chloro | Enzyme B | 100 |

| Ethoxy | Chloro | Enzyme B | 250 |

This table is for illustrative purposes only and the values are not based on direct experimental data for a single study on 6-chloro-2-ethoxy-benzothiazole analogs but are representative of trends observed in the broader benzothiazole literature.

This analysis underscores the intricate interplay between the electronic and steric properties of the substituents and their resulting biological activity. The rational design of more potent and selective benzothiazole-based therapeutic agents relies heavily on a deep understanding of these structure-activity relationships.

Modulation of Intermolecular Forces by Structural Modifications

Structural modifications to the Benzothiazole, 6-chloro-2-ethoxy- scaffold play a pivotal role in modulating various intermolecular forces, which in turn dictates the compound's interaction with biological targets. Key intermolecular forces at play include hydrogen bonding, van der Waals forces, and dipole-dipole interactions. The presence and positioning of substituents like the chloro and ethoxy groups are instrumental in defining the nature and strength of these interactions.

The chloro group at the 6-position is an electron-withdrawing group, which can influence the electron density of the entire benzothiazole ring system. This alteration in electronic properties can affect the molecule's ability to participate in π-π stacking interactions with aromatic residues in a biological target. Furthermore, the chloro atom itself can participate in halogen bonding, a specific type of non-covalent interaction with electron-donating atoms.

The ethoxy group at the 2-position, being an electron-donating group, can also modulate the electronic environment of the benzothiazole core. The oxygen atom in the ethoxy group can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors on a receptor. The flexibility of the ethyl chain allows for conformational adjustments that can optimize van der Waals contacts within a binding pocket.

Theoretical studies on substituted benzopyrans and benzimidazoles have highlighted the importance of C-H—O, C-H—X (where X is a halogen), and C-X—O type contacts in stabilizing crystal lattices, which provides insights into the potential intermolecular interactions of substituted benzothiazoles in a biological environment. mdpi.comnih.gov The interplay between the electron-withdrawing 6-chloro group and the electron-donating 2-ethoxy group creates a unique electronic and steric profile that governs the molecule's intermolecular binding capabilities.

A study of phenol-substituted benzimidazoles revealed the significance of O-H⋯N and O-H⋯O hydrogen bonds, as well as C-H⋯π interactions, in the formation of their solid-state structures. nih.gov These findings underscore the types of non-covalent interactions that analogs of Benzothiazole, 6-chloro-2-ethoxy- could potentially form.

Comparative SAR Studies Across Diverse Benzothiazole Derivatives

Comparative SAR studies of various benzothiazole derivatives provide a broader context for understanding the specific contributions of the 6-chloro and 2-ethoxy substituents. Research on a series of 6-substituted 2-aminobenzothiazole (B30445) derivatives has shown that the nature of the substituent at the 6-position significantly influences their biological activity. For instance, in a series of anticonvulsant agents, derivatives with a benzyl (B1604629) group at the 6-position showed moderate activity, and further substitution on this benzyl group with fluorine or chlorine atoms led to varied activities. nih.gov This highlights the sensitivity of the biological response to modifications at the 6-position.

In a study focusing on anticancer and anti-inflammatory agents, 6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amine (compound B7) demonstrated significant activity. nih.gov This suggests that the 6-chloro substituent is compatible with, and potentially beneficial for, these biological activities. The study also predicted that compound B7 possesses good drug-like properties based on ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions. nih.gov

Furthermore, the synthesis and evaluation of 6-methoxy-2-amino benzothiazole derivatives have been reported, providing a point of comparison for the 2-ethoxy group. researchgate.netekb.eg These studies often explore antibacterial activities, indicating that alkoxy groups at the 6-position can confer such properties. While the ethoxy group is at the 2-position in the target compound, these findings suggest that alkoxy substituents, in general, are a key feature in the design of biologically active benzothiazoles.

The following table summarizes the findings from comparative SAR studies on various benzothiazole derivatives, offering insights into the potential role of the 6-chloro and 2-ethoxy groups.

| Compound/Series | Key Structural Features | Observed Biological Activity | Reference |

| 6-substituted 2-((1H-1,2,4-triazol-3-yl)thio)-N-(benzo[d]thiazol-2-yl)acetamide | Varied alkyl and benzyl groups at the 6-position | Anticonvulsant activity; m-F and p-F substituted benzyl groups showed activity. | nih.gov |

| 6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amine (B7) | 6-chloro substituent; N-(4-nitrobenzyl) group at the 2-position | Anticancer and anti-inflammatory; inhibited proliferation of A431, A549, and H1299 cancer cells and decreased IL-6 and TNF-α levels. | nih.gov |

| 6-methoxy-2-amino benzothiazole derivatives | 6-methoxy substituent; various substitutions at the 2-amino group | Antibacterial activity against Gram-positive and Gram-negative bacteria. | researchgate.netekb.eg |

| 2-(Alkenylthio)-5-aminobenzothiazoles | Amino group at the 5-position; alkenylthio groups at the 2-position | Antibacterial and antifungal activity, particularly against Candida albicans. | nih.gov |

These comparative studies underscore that the biological activity of benzothiazole derivatives is highly dependent on the specific substitution pattern. The combination of a 6-chloro and a 2-ethoxy group in "Benzothiazole, 6-chloro-2-ethoxy-" presents a unique profile that likely results from a complex interplay of electronic and steric effects, influencing its intermolecular interactions and ultimate biological function.

Applications in Advanced Chemical Research and Mechanistic Studies

Role in the Synthesis of Functional Organic Materials

The rigid, aromatic structure of the benzothiazole (B30560) ring system, combined with the electronic influence of its substituents, makes it a valuable scaffold for creating novel organic materials with tailored properties.

Precursors for Dye and Pigment Synthesis

The 6-chlorobenzothiazole moiety is a known component in the synthesis of certain dyes. For instance, 2-amino-6-chlorobenzothiazole (B160215) serves as a diazo component, which can be diazotized and coupled to create a range of heterocyclic disperse dyes suitable for coloring synthetic fibers like polyester. epo.orgshubhamspecialty.com This established role suggests that 6-chloro-2-ethoxy-benzothiazole could function as a key intermediate or a foundational building block for a variety of novel colorants. The presence of the 6-chloro group can enhance the stability and influence the final hue of the dye molecule.

Monomers and Intermediates for Polymer Development

The development of advanced polymers often relies on monomers that possess specific functional or structural characteristics. Benzothiadiazole, a related heterocyclic system, is widely used as an electron-deficient (acceptor) unit in the creation of high-performance donor-acceptor (D-A) polymers for organic electronics. rsc.orgresearchgate.net These polymers are typically synthesized through cross-coupling reactions involving bifunctional monomers. rsc.org

Furthermore, chitosan, a natural polymer, has been successfully modified by incorporating benzothiazole substituents to create new materials with enhanced antibacterial properties. nih.gov This demonstrates the viability of integrating the benzothiazole core into polymer chains. Given this context, 6-chloro-2-ethoxy-benzothiazole could be functionalized to act as a monomer or an intermediate in the synthesis of specialized polymers, where the chloro and ethoxy groups would modulate properties such as solubility, thermal stability, and electronic behavior.

Building Blocks for Liquid Crystalline Compounds with Tunable Mesomorphic Properties

The field of liquid crystals heavily relies on molecules with a rigid core and flexible terminal groups. The benzothiazole nucleus is an excellent candidate for the rigid core due to its planar structure and polarizability. uobasrah.edu.iq Research on related compounds has shown that both the 6-chloro and 2-alkoxy/ethoxy substituents play a crucial role in determining liquid crystalline behavior.

Studies on chlorobenzothiazole-based Schiff base esters have demonstrated that the polar chloride atom at the 6-position significantly influences the molecule's properties. uobasrah.edu.iq Similarly, other work has shown that terminal alkoxy chains, including ethoxy groups, are critical for inducing and controlling mesophases like nematic and smectic phases. researchgate.nettandfonline.com The combination of a rigid benzothiazole core, a polar lateral group (6-chloro), and a flexible chain (2-ethoxy) in a single molecule makes 6-chloro-2-ethoxy-benzothiazole a promising building block for designing new liquid crystals with specific, tunable mesomorphic properties.

Below is a table summarizing the observed effects of relevant substituents on the mesomorphic properties of related benzothiazole compounds.

| Compound Class | Substituent | Observed Effect on Liquid Crystal Properties | Reference |

| Chlorobenzothiazole Schiff Base Esters | 6-Chloro group | Provides polarity to the molecule. | uobasrah.edu.iq |

| 2-(4-alkanoyloxybenzylidenamino)benzothiazoles | Terminal alkanoyloxy chain | Longer chains can induce smectic A phases. | researchgate.net |

| 2-[3-ethoxy-(4-alkyloxybenzoyloxy)phenyl]benzothiazoles | Lateral ethoxy group | Influences the formation of monotropic nematic phases. | tandfonline.com |

| Azo benzothiazole chromophores | 6-OC2H5 group | Can lead to both nematic and smectic liquid crystal phases. | researchgate.net |

Components in Opto-electrical and Electroluminescent Devices

Benzothiazole derivatives are increasingly recognized for their potential in opto-electronic applications, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). researchgate.net The inherent electronic properties of the benzothiazole core can facilitate charge transport, a critical function in these devices. Research has demonstrated that benzothiazole-based materials can act as efficient blue fluorescent emitters and hole-transporting materials in OLEDs. researchgate.net

Furthermore, theoretical studies using density functional theory (DFT) on benzothiazole derivatives have shown that substitutions can induce significant intramolecular charge transfer (ICT), a key process for electroluminescence. researchgate.net The presence of both an electron-withdrawing chloro group and an electron-donating ethoxy group on the benzothiazole ring of 6-chloro-2-ethoxy-benzothiazole could create a "push-pull" system, enhancing its photophysical properties and making it a candidate for use as a luminophore or a charge-transporting component in electroluminescent devices. nih.govrsc.org

Mechanistic Investigations of Enzyme Inhibition and Molecular Recognition

The unique electronic and structural features of benzothiazole derivatives make them valuable tools for probing the active sites of enzymes and understanding molecular recognition processes.

Inhibition of Adenosine 5'-monophosphate Activated Protein Kinase (AMPK)

AMP-activated protein kinase (AMPK) is a crucial regulator of cellular energy homeostasis, making it a significant target for therapeutic intervention in metabolic diseases and cancer. nih.govmdpi.com The activity of AMPK itself is regulated by complex mechanisms, including auto-inhibition, which can be modulated by small molecules. nih.gov